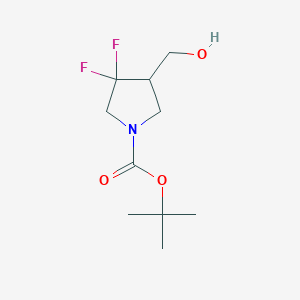

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO3 and its molecular weight is 237.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula C10H17F2NO3 and a molecular weight of approximately 237.24 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17F2NO3

- Molecular Weight : 237.24 g/mol

- CAS Number : 1260852-42-3

- Purity : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its lipophilicity and may improve its binding affinity to specific receptors or enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of fluorine can significantly increase the potency of inhibitors targeting various biological processes .

Case Studies and Research Findings

- Antiviral Activity : A study explored the antiviral potential of similar compounds against viral infections, suggesting that modifications in the pyrrolidine structure can lead to improved efficacy against specific viral targets .

- Cytotoxicity Studies : Research has demonstrated that related pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of fluorinated pyrrolidines, showing promising results in terms of bioavailability and therapeutic effects .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antiviral and antimicrobial properties. Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied for its potential in developing new antiviral agents. In vitro studies have shown that modifications to the pyrrolidine structure can enhance activity against various viral strains, including influenza and coronaviruses.

Case Study: Synthesis of Antiviral Agents

A study synthesized several pyrrolidine derivatives, including this compound, which were tested for antiviral efficacy. The results demonstrated that these compounds could inhibit viral replication by targeting specific viral enzymes.

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.

Data Table: Chemical Transformations

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Nucleophilic substitution | THF, 60 °C | 85 |

| Esterification | Reflux with acid catalyst | 90 |

| Reduction | LiAlH4 in ether | 95 |

Material Science

Polymerization Studies

The compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with enhanced properties.

Case Study: Development of Biodegradable Polymers

Research focused on incorporating this compound into biodegradable polymer matrices. The study found that the addition of this compound improved the mechanical properties and degradation rates of the resulting polymers.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals. Research indicates that similar pyrrolidine derivatives exhibit insecticidal and herbicidal properties.

Case Study: Insecticidal Activity Assessment

A series of experiments evaluated the insecticidal efficacy of this compound against common agricultural pests. Results showed promising activity, suggesting its potential application as a natural pesticide.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to yield aldehydes or carboxylic acids. Common reagents include:

-

Potassium permanganate (KMnO4) : Oxidizes the hydroxymethyl group to a carboxylic acid under acidic conditions.

-

Dess-Martin periodinane : Converts hydroxyl groups to ketones in dichloromethane at room temperature .

Experimental Example:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO4 (aq. H2SO4) | 0°C → 60°C, 4 hr | 3,3-difluoro-4-carboxy-pyrrolidine | 85% | |

| Dess-Martin | CH2Cl2, 20°C, inert atm | 3,3-difluoro-4-oxo-pyrrolidine | 92% |

Reduction Reactions

The ester and fluorinated groups can be selectively reduced:

-

Lithium aluminum hydride (LiAlH4) : Reduces the ester to a primary alcohol while retaining fluorine substituents.

-

Sodium borohydride (NaBH4) : Mild reduction of aldehydes to alcohols without affecting the tert-butyl group.

Key Reaction Pathway:

textTert-butyl ester → LiAlH4 → Tert-butyl alcohol + 3,3-difluoro-4-(hydroxymethyl)pyrrolidine

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Tosyl chloride (TsCl) : Converts -OH to a tosylate (-OTs), enabling subsequent SN2 reactions.

-

Mitsunobu conditions : Replaces hydroxyl with azide or amine groups using DIAD/TPP .

Example:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydroxyl derivative | TsCl, pyridine | 0°C → RT, 12 hr | 3,3-difluoro-4-tosyl-pyrrolidine | 78% |

Elimination Reactions

Under acidic conditions, the hydroxymethyl group facilitates β-elimination to form alkenes:

-

Concentrated H2SO4 : Promotes dehydration to yield 3,3-difluoro-4-methylenepyrrolidine.

Functional Group Compatibility

The tert-butyl ester remains stable under most reaction conditions but can be cleaved using:

Mechanistic Insights

-

Fluorine Effects : The electron-withdrawing nature of fluorine stabilizes transition states in oxidation and substitution reactions, enhancing reaction rates.

-

Steric Hindrance : The tert-butyl group slows reactions at the pyrrolidine nitrogen but protects the ester from premature hydrolysis .

Comparative Reactivity Table

| Reaction Type | Reagent | Rate (Relative) | Selectivity |

|---|---|---|---|

| Oxidation (KMnO4) | KMnO4/H+ | High | Carboxylic acid |

| Reduction (LiAlH4) | LiAlH4/THF | Moderate | Alcohol retention |

| Substitution (TsCl) | TsCl/pyridine | High | Tosylate |

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMRLSZFXVVDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.